![molecular formula C18H10N2 B1266190 Acenaphtho[1,2-b]quinoxaline CAS No. 207-11-4](/img/structure/B1266190.png)

Acenaphtho[1,2-b]quinoxaline

Overview

Description

Synthesis Analysis

The synthesis of AQ derivatives has been explored for their potential applications in organic electronics, such as non-fullerene organic solar cells. For instance, a small molecule acenaphtho[1,2-b]quinoxaline diimide derivative, AQI-T2, was designed and synthesized as an electron-accepting material, demonstrating moderate photovoltaic performances with a power conversion efficiency of 0.77% (Lan et al., 2016). Furthermore, novel conjugated polymers incorporating the AQ moiety have been synthesized, showing promising results in polymer solar cells with a maximum power conversion efficiency value of 1.20% (Zhang et al., 2013).

Molecular Structure Analysis

The planar structure of AQ derivatives has been found to promote well-ordered interchain packing in the solid state, which is advantageous for electronic applications. The incorporation of planar electron-donating and accepting units into the AQ structure can significantly affect its electronic properties and self-organization tendencies (Zou et al., 2012).

Chemical Reactions and Properties

AQ has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its inhibition efficiency increases with concentration, suggesting its potential as a protective agent in corrosive media (Obot et al., 2010). Additionally, AQ and its derivatives have shown promising activities as electron acceptors in organic solar cells, with specific structural modifications leading to improved photovoltaic performances (Lan et al., 2016).

Physical Properties Analysis

The physical properties of AQ derivatives, such as absorption spectra and molecular organization, are significantly influenced by their structural characteristics. These properties are crucial for their applications in electronic devices, where the molecular packing and electronic levels determine the efficiency and stability of the material (Zhang et al., 2013).

Chemical Properties Analysis

AQ compounds exhibit diverse chemical behaviors depending on their substitution patterns and the nature of their interactions with other molecules. For instance, their role as corrosion inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, protecting them from corrosive agents (Obot et al., 2010). The electron-accepting capabilities of AQ derivatives make them suitable for use in organic electronics, highlighting their versatility in chemical applications.

Scientific Research Applications

1. Non-viral Gene Vectors

- Summary of Application : Acenaphtho[1,2-b]quinoxaline (ANQ) has been combined with hydrophilic di-(triazole-[12]aneN3) moieties to create non-viral gene vectors for in vitro and in vivo gene delivery and tracing .

- Methods of Application : Two different structures were created: ANQ-A-M (through an alkyl chain) and ANQ-H-M (through a β-hairpin motif with two aromatic γ-amino acid residues). Their capabilities for gene delivery and tracing were explored .

2. Organic Thin Film Transistor Applications

- Summary of Application : Acenaphtho[1,2-b]quinoxaline has been used to create a novel class of low band gap copolymers for organic thin film transistor applications .

- Methods of Application : The copolymers were synthesized based on an acenaphtho[1,2-b]quinoxaline core and oligothiophene derivatives acting as the acceptor and the donor moieties .

- Results : The band gap of these polymers was found to be in the range 1.8–2.0 eV as calculated from the optical absorption band edge. The hole mobility of the copolymers was evaluated using field-effect transistor measurements yielding values in the range 10−5–10−3 cm2/Vs .

3. Synthesis of Spiroacenaphthylene Compounds

- Summary of Application : Acenaphthoquinone is used as a building block in multicomponent reactions for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . This includes the synthesis of spiroacenaphthylene compounds .

- Methods of Application : The most widely used methods for the preparation of acenaphthoquinone are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .

- Results : The resulting spiro compounds have interesting adjustable overall qualities and their structural implications on biological systems .

4. Anticancer Applications

- Summary of Application : Acenaphtho[1,2-b]quinoxaline has been used in the development of anticancer drugs . Specifically, 9‐fluoro acenaptho [1, 2‐b]quinoxaline has been explored for its interaction with calf‐thymus DNA .

- Methods of Application : The compound was synthesized and its interaction with DNA was explored using absorption and emission techniques .

- Results : The compound was found to cleave DNA oxidatively without any exogenous additives .

5. Antifungal, Antibacterial, and Antiviral Applications

- Summary of Application : Quinoxaline derivatives, including Acenaphtho[1,2-b]quinoxaline, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

- Methods of Application : These compounds are synthesized and then tested for their pharmacological effects .

- Results : They have become a crucial component in drugs used to treat various diseases and conditions .

6. Topoisomerase I and II Inhibition

- Summary of Application : Quinoline derivatives, including Acenaphtho[1,2-b]quinoxaline, play an important role in anticancer drug development through different mechanisms of action like topoisomerase I and II inhibition .

- Methods of Application : The compound is synthesized and its interaction with topoisomerase I and II is explored .

- Results : The compound has been found to inhibit topoisomerase I and II, which are key enzymes involved in DNA replication .

Future Directions

Acenaphtho[1,2-b]quinoxaline has potential for development in biomedical research. For example, it has been used in the design and synthesis of spiro-fused cyclic frameworks . It also shows potential as a vector with strong transfection efficiency in vitro and in vivo, as well as efficient real-time bioimaging properties .

properties

IUPAC Name |

acenaphthyleno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLSEDOBUYIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942900 | |

| Record name | Acenaphtho[1,2-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acenaphtho[1,2-b]quinoxaline | |

CAS RN |

207-11-4 | |

| Record name | Acenaphtho(1,2-b)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphtho[1,2-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphtho[1,2-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENAPHTHO(1,2-B)QUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

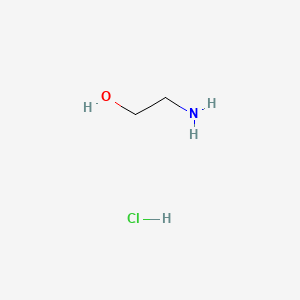

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)